N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide
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Overview
Description
N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide, with the chemical formula C₉H₁₅NO, is an intriguing compound. Its systematic name reflects its structure: a bicyclic pentane ring (bicyclo[1.1.1]pentane) connected to an acetamide group. The compound’s molecular weight is approximately 153.22 g/mol .
Preparation Methods
Synthetic Routes:: The synthesis of N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide involves several steps. One approach is the bridge functionalization of bicyclo[1.1.1]pentane derivatives. specific synthetic routes and reaction conditions remain scarce in the literature .
Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is limited. Research primarily focuses on its synthetic pathways and applications.
Chemical Reactions Analysis
Reactivity:: N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide likely undergoes various reactions, including oxidation, reduction, and substitution. detailed studies are needed to elucidate its reactivity.
Common Reagents and Conditions:: While specific reagents and conditions are not well-documented, typical organic chemistry reagents (e.g., oxidants, reducing agents, and nucleophiles) may play a role in its transformations.
Major Products:: The major products resulting from these reactions would depend on the specific reaction type and conditions. Further research is necessary to identify these products conclusively.
Scientific Research Applications
Chemistry:: Researchers may explore N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide as a building block for novel organic molecules due to its unique bicyclic structure.
Biology and Medicine:: Its potential biological applications remain speculative, but it could serve as a scaffold for drug development or as a ligand for receptors.
Industry:: Industrial applications are yet to be established, but its structural features may find use in materials science or catalysis.
Mechanism of Action
The precise mechanism by which N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide exerts its effects remains unknown. Further research is essential to uncover its molecular targets and pathways.
Comparison with Similar Compounds
While direct comparisons are scarce, we can highlight its uniqueness as a bicyclic compound. Similar compounds include tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate (CAS: 1638767-25-5) and related derivatives .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
N-(1-bicyclo[1.1.1]pentanyl)-N-methylacetamide |
InChI |
InChI=1S/C8H13NO/c1-6(10)9(2)8-3-7(4-8)5-8/h7H,3-5H2,1-2H3 |
InChI Key |
FTCCEHHEYBYIGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C12CC(C1)C2 |
Origin of Product |
United States |
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